2,2,4-Trimethylnonane
Overview
Description
2,2,4-Trimethylnonane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of other carbon atoms attached. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethylnonane typically involves the alkylation of smaller alkanes. One common method is the catalytic hydrogenation of alkenes or alkynes in the presence of a metal catalyst such as palladium or platinum. The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process .
Industrial Production Methods: Industrially, this compound can be produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, usually at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethylnonane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups of atoms, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). These reactions typically occur under acidic or basic conditions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat to initiate the reaction.
Major Products:
Oxidation: The major products can include alcohols, aldehydes, and carboxylic acids, depending on the extent of oxidation.
Substitution: The major products are typically halogenated alkanes, such as chloroalkanes or bromoalkanes.
Scientific Research Applications
2,2,4-Trimethylnonane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylnonane involves its interaction with various molecular targets. As a hydrocarbon, it primarily affects the lipid bilayers of cell membranes, altering their fluidity and permeability. This can influence the function of membrane-bound proteins and receptors, leading to various biological effects .
Comparison with Similar Compounds
2,2,4-Trimethylpentane:
2,2,4-Trimethylhexane: Another branched alkane with similar chemical behavior but a shorter carbon chain.
Uniqueness: 2,2,4-Trimethylnonane is unique due to its specific branching pattern and longer carbon chain compared to its similar compounds. This gives it distinct physical and chemical properties, such as boiling point and reactivity, making it valuable for specific industrial and research applications .
Properties
IUPAC Name |
2,2,4-trimethylnonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-6-7-8-9-11(2)10-12(3,4)5/h11H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYAICGYFLHBIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601678 | |
Record name | 2,2,4-Trimethylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62184-50-3 | |
Record name | 2,2,4-Trimethylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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